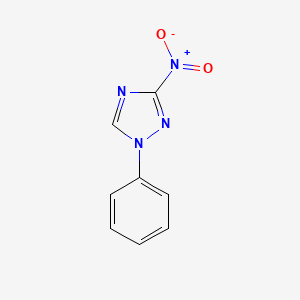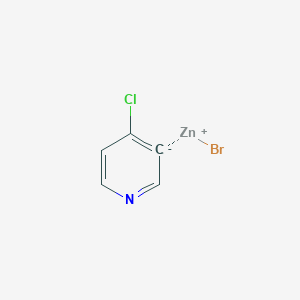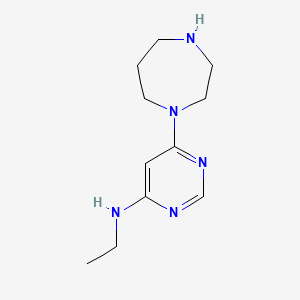
6-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine is a heterocyclic compound that contains both a diazepane ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a diazepane derivative. One common method involves the nucleophilic substitution reaction between 4-chloropyrimidine and 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
6-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with protein binding sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ripasudil: A rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Fasudil: A rho kinase inhibitor with applications in cardiovascular diseases.
Uniqueness
6-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine is unique due to its combination of a diazepane ring and a pyrimidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C11H19N5 |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
6-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C11H19N5/c1-2-13-10-8-11(15-9-14-10)16-6-3-4-12-5-7-16/h8-9,12H,2-7H2,1H3,(H,13,14,15) |
InChIキー |
LAAJGYQGVAHKRT-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC(=NC=N1)N2CCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



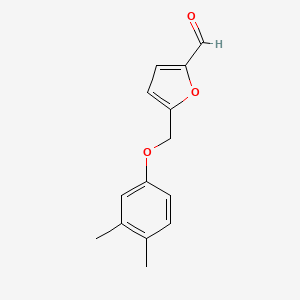

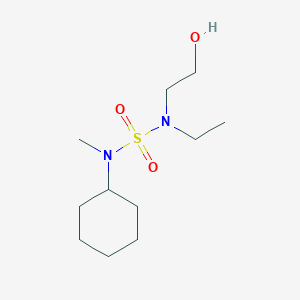
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
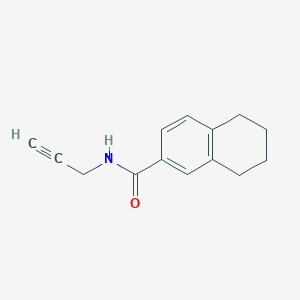
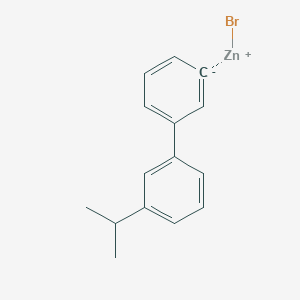
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
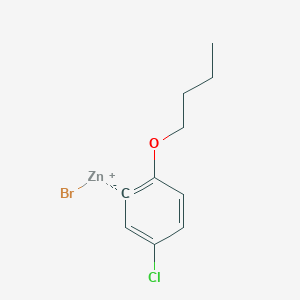
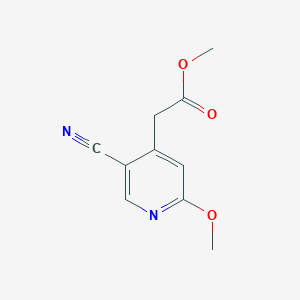
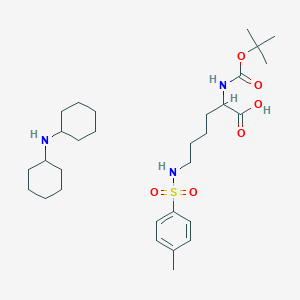
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
